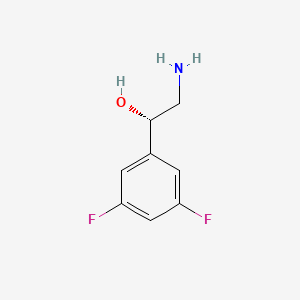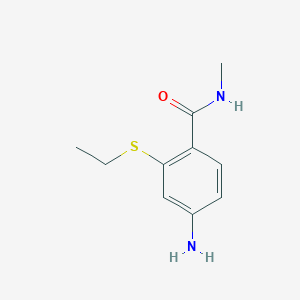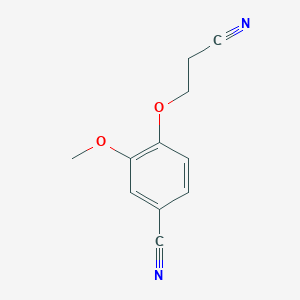
Z-Asp(OMe)-OtBu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Asp(OMe)-OtBu: is a derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The presence of the benzyloxycarbonyl (Z) group, the methyl ester (OMe), and the tert-butyl ester (OtBu) makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp(OMe)-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the esterification of the carboxyl groups to form the methyl ester (OMe) and the tert-butyl ester (OtBu). The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound.
化学反应分析
Types of Reactions: Z-Asp(OMe)-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The protective groups can be selectively removed to expose the amino and carboxyl groups for further reactions.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Hydrogenation (e.g., palladium on carbon) for the removal of the benzyloxycarbonyl group.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.
Major Products Formed:
Hydrolysis: Aspartic acid derivatives with free carboxyl groups.
Substitution: Deprotected aspartic acid derivatives.
Coupling Reactions: Peptides with aspartic acid residues.
科学研究应用
Chemistry: Z-Asp(OMe)-OtBu is widely used in peptide synthesis as a protected form of aspartic acid. It allows for the selective formation of peptide bonds, making it a valuable tool in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of aspartic acid in protein structure and function. It is also used in the synthesis of peptide-based inhibitors and substrates for enzymatic studies.
Medicine: this compound is used in the development of peptide-based drugs. Its protective groups allow for the selective modification of peptides, which can enhance their stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
作用机制
Mechanism: The protective groups in Z-Asp(OMe)-OtBu prevent unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the methyl ester and tert-butyl ester protect the carboxyl groups. These protective groups can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds.
Molecular Targets and Pathways: this compound itself does not have a direct biological target. peptides synthesized using this compound can target various biological pathways, depending on their sequence and structure.
相似化合物的比较
N-Cbz-L-aspartic acid α-methyl ester: Similar protective groups but lacks the tert-butyl ester.
N-Cbz-L-aspartic acid β-methyl ester: Similar protective groups but with a different ester configuration.
N-Cbz-L-glutamic acid α-methyl ester: Similar protective groups but with an additional methylene group in the side chain.
Uniqueness: Z-Asp(OMe)-OtBu is unique due to the combination of the benzyloxycarbonyl group, methyl ester, and tert-butyl ester. This combination provides a high degree of protection and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins.
属性
分子式 |
C17H23NO6 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
1-O-tert-butyl 4-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
InChI 键 |
RJPJDIHTCANHNF-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)


![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)




![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)



